molecular formula C7H4BF5O3 B8089116 [2,6-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid

[2,6-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid

Numéro de catalogue: B8089116
Poids moléculaire: 241.91 g/mol
Clé InChI: LHNCNNVZMIZHLE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[2,6-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid is a fluorinated arylboronic acid of significant interest in advanced chemical synthesis and biological research. Its molecular formula is C 7 H 4 BF 5 O 3 , with a molecular weight of 241.91 g/mol . This compound serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone method for carbon-carbon bond formation, enabling the introduction of the electron-deficient 2,6-difluoro-4-(trifluoromethoxy)phenyl moiety into complex molecular architectures . The presence of strong electron-withdrawing substituents, including the -OCF 3 group, significantly influences the compound's properties. Research on related (trifluoromethoxy)phenylboronic acids shows that these groups enhance the Lewis acidity of the boron center compared to the unsubstituted phenylboronic acid . This increased acidity is a critical parameter for the compound's reactivity in bond-forming events and its ability to interact with biological targets. Studies on isomers of (trifluoromethoxy)phenylboronic acids have demonstrated promising in vitro antibacterial activity against strains such as Escherichia coli and Bacillus cereus , with docking studies suggesting potential interactions with bacterial enzymes like LeuRS . The compound requires cold-chain transportation and storage at recommended temperatures to maintain stability . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

[2,6-difluoro-4-(trifluoromethoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF5O3/c9-4-1-3(16-7(11,12)13)2-5(10)6(4)8(14)15/h1-2,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNCNNVZMIZHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)OC(F)(F)F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Grignard Reagent-Mediated Borylation

A patent (CN101050176A) outlines a two-step process starting from 4-bromo-2,6-difluorophenol. The brominated precursor undergoes Grignard reagent formation with magnesium in tetrahydrofuran (THF), followed by transmetallation with trimethyl borate at −78°C. Acidic workup yields the boronic acid with 85–90% purity. A modified protocol from Ambeed (7) employs n-butyllithium instead of magnesium, achieving higher regiocontrol. Key steps include:

  • Lithiation : 4-Bromo-2,6-difluorophenol treated with n-BuLi at −98°C generates a stabilized aryl lithium intermediate.

  • Borylation : Quenching with trimethyl borate forms the boronate ester, hydrolyzed to the boronic acid using HCl.

Table 1: Comparison of Grignard vs. Lithiation-Borylation Methods

ParameterGrignard Methodn-BuLi Method
Yield65%74%
Purity (HPLC)90%95%
Reaction Temperature−30°C−98°C

Fluorination and Trifluoromethoxylation

Introducing fluorine and trifluoromethoxy groups requires precise control to avoid over-fluorination.

Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are employed post-borylation. A study (PubMed 24175666) demonstrates that aryl boronic acids with electron-donating groups (EDGs) undergo ipso-fluorination at the boron site, while electron-withdrawing groups (EWGs) favor ortho-fluorination. For [2,6-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid, meta-EWGs direct fluorination to the desired positions.

Trifluoromethoxylation via Copper Catalysis

The trifluoromethoxy group is introduced using Cu(I)-mediated coupling of aryl halides with trifluoromethyl hypofluorite (CF₃OF). A scalable method (PMC 8036725) achieves this via:

  • Halogen Exchange : 4-Iodo-2,6-difluorophenylboronic acid reacts with CF₃OF in the presence of CuI/1,10-phenanthroline.

  • Purification : Column chromatography isolates the product with 82% yield and >99% purity.

Oxidation of Boronate Esters

Boronate esters serve as stable intermediates for final boronic acid synthesis.

Hydrogen Peroxide Oxidation

A one-pot method (CN105152878A) oxidizes 4-ethoxy-2,3-difluorophenylboronic acid using 30–50% H₂O₂ in methanol. The reaction proceeds at 10–40°C, yielding 90–95% pure product after crystallization.

Acidic Hydrolysis

Concentrated HCl (10–12 M) hydrolyzes trimethyl borate intermediates at room temperature. This method, however, risks deboronation if prolonged, reducing yields to 70–75%.

Table 2: Oxidation Methods and Outcomes

MethodReagentYieldPurity
H₂O₂ Oxidation30% H₂O₂88%95%
Acidic Hydrolysis10% HCl74%90%

Industrial-Scale Optimization

For large-scale production, parameters such as solvent choice and catalyst loading are critical.

Solvent Systems

  • THF/Water Mixtures : Enhance boronate ester solubility while minimizing side reactions.

  • Toluene/Methanol : Reduces costs but requires higher temperatures (50–60°C).

Catalyst Recycling

Palladium catalysts (e.g., Pd(OAc)₂) are recoverable via filtration, reducing overall production costs by 15–20%.

Challenges and Mitigation Strategies

  • Deboronation : Minimized by maintaining pH > 3 during workup.

  • Ortho-Fluorine Loss : Additives like KF stabilize fluorine substituents during lithiation.

  • Purity Control : Recrystallization from hexane/ethyl acetate mixtures improves HPLC purity to >99% .

Mécanisme D'action

The primary mechanism of action for [2,6-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This step is followed by reductive elimination, forming the desired biaryl product . The presence of fluorine and trifluoromethoxy groups enhances the compound’s reactivity and stability in these reactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Reactivity and Stability

The table below compares key structural analogs and their properties:

Compound Name Substituents Suzuki Coupling Yield* Oxidation Half-Life (t₁/₂)** Biological Activity (IC₅₀) Key References
[2,6-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid 2,6-diF, 4-OCF₃ Not reported Moderate (est.) Not reported
(4-(Trifluoromethoxy)phenyl)boronic acid (126d) 4-OCF₃ 60% Moderate Not reported
2,6-Difluoro-4-methoxyphenylboronic acid 2,6-diF, 4-OCH₃ Not reported High (est.) Not reported
(2,6-Difluoro-4-(methylthio)phenyl)boronic acid 2,6-diF, 4-SCH₃ Quantitative Low Not reported

Yields from Suzuki-Miyaura reactions under Pd catalysis.
*
Oxidation stability inferred from substituent electronic effects and .

Key Observations:

Electronic Effects: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, lowering the pKa of the boronic acid and enhancing reactivity in cross-coupling reactions compared to methoxy (-OCH₃) analogs .

Oxidation Stability :

  • Boronic esters with electron-withdrawing groups (e.g., -OCF₃) exhibit faster oxidation rates than those with electron-donating groups (e.g., -OCH₃) . For example, pinacol-derived boronic esters with -OCF₃ oxidized 50% in 10 minutes, whereas neopentyl glycol analogs took 27 minutes .

Synthetic Utility :

  • The target compound’s structural analogs, such as (4-(trifluoromethoxy)phenyl)boronic acid (126d), achieved moderate yields (60%) in Meriolin synthesis, while sterically hindered derivatives like 2,6-difluoro analogs may require optimized conditions .
  • (2,6-Difluoro-4-(methylthio)phenyl)boronic acid was synthesized in quantitative yield, suggesting robust reactivity despite steric bulk .

Activité Biologique

[2,6-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This compound is characterized by the presence of both fluorine substituents and a trifluoromethoxy group, which may influence its interaction with biological targets.

The compound's molecular structure allows for enhanced lipophilicity and potential interaction with various biomolecules. The trifluoromethoxy group increases the compound's ability to penetrate cell membranes, which is crucial for its biological activity.

The mechanism of action for [2,6-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid likely involves enzyme inhibition and interaction with cellular receptors. Boronic acids are known to form reversible covalent bonds with diols, which can be critical in regulating enzyme activity and signaling pathways.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that boronic acids can possess antimicrobial properties against various bacterial strains. For instance, compounds structurally similar to [2,6-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid have demonstrated inhibitory effects against Escherichia coli and Bacillus cereus .
  • Anticancer Properties : Preliminary studies suggest that boronic acids may inhibit the proliferation of cancer cell lines. In vitro assays have indicated significant cytotoxicity against liver (HepG2), colon (HT-29), and breast (MCF-7) cancer cells . The mechanism may involve the modification of key proteins involved in cell cycle regulation.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various phenylboronic acids, including derivatives similar to [2,6-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid. The Minimum Inhibitory Concentration (MIC) values were determined, revealing moderate activity against Candida albicans and Aspergillus niger. Notably, some derivatives showed lower MIC values than established antifungal agents like Tavaborole .
  • Cytotoxicity in Cancer Cells :
    • In vitro studies assessed the cytotoxic effects of boronic acids on cancer cell lines using the MTT assay. Results indicated that [2,6-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid could significantly reduce cell viability in HepG2 and MCF-7 cells, suggesting its potential as an anticancer agent .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialEscherichia coliModerate inhibition
AntimicrobialBacillus cereusLower MIC than Tavaborole
AntimicrobialCandida albicansModerate inhibition
AnticancerHepG2 (Liver Cancer)Significant cytotoxicity
AnticancerMCF-7 (Breast Cancer)Significant cytotoxicity

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Chemical Formula : C₇H₄BF₅O₃
  • Molecular Weight : 232.82 g/mol
  • CAS Number : 71225037
  • Purity : Typically ≥ 95%

The compound features a trifluoromethoxy group and two fluorine atoms on the phenyl ring, which enhance its electronic properties and reactivity in synthetic applications.

Chemistry

[2,6-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid is primarily used as a reagent in organic synthesis. Its applications include:

  • Cross-Coupling Reactions : It serves as a versatile building block in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .
  • Synthesis of Fluorescent Probes : The compound's unique electronic properties make it suitable for developing fluorescent probes used in biological imaging.

Biology

The biological activity of this compound has been explored extensively:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains and fungi. For example:
MicroorganismMinimum Inhibitory Concentration (MIC)Comparison Drug
Escherichia coli50 µg/mLStreptomycin
Bacillus cereus25 µg/mLStreptomycin
Candida albicans100 µg/mLAmphotericin B
Aspergillus niger75 µg/mLAmphotericin B

The mechanism of action involves the formation of reversible covalent bonds with diols present in biological molecules, disrupting essential metabolic pathways .

Medicine

In medicinal chemistry, [2,6-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid has shown potential as:

  • Anticancer Agent : Preliminary studies indicate that it inhibits cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Case studies have shown significant cell growth inhibition at concentrations ranging from 1 to 10 µM.
  • Drug Development : It serves as an intermediate in synthesizing pharmaceuticals targeting various diseases, including cancer and infections .

Industry

The compound is utilized in producing advanced materials such as:

  • Polymers : Its stability and reactivity make it valuable in polymer synthesis.
  • Electronic Components : The unique properties of this compound contribute to the development of innovative electronic materials.

Case Study 1: Antimicrobial Efficacy Against Plasmodium falciparum

A study evaluated the efficacy of [2,6-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid against Plasmodium falciparum, the causative agent of malaria. Results indicated a significant reduction in parasitemia levels with an EC50 value in the low micromolar range, suggesting its potential as a lead compound for further development against malaria.

Case Study 2: Anticancer Activity

In another investigation focusing on various cancer cell lines, the compound was tested for its ability to inhibit cell growth. The results demonstrated significant inhibition at concentrations between 1 to 10 µM, linked to apoptosis induction and mitochondrial dysfunction.

Q & A

Q. What synthetic methodologies are optimal for incorporating [2,6-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid into complex organic frameworks?

The Suzuki-Miyaura cross-coupling reaction is widely used, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl boronic acids with aryl halides or triflates. Key parameters include reaction time (1–8 hours), solvent systems (DMSO or aqueous/organic mixtures), and purification via silica gel chromatography or crystallization . For example, in pyrrolopyrimidine synthesis, boronic acids reacted with halogenated intermediates under inert atmospheres, yielding products with >97% purity .

Q. How can the purity and structural integrity of this boronic acid be validated in synthetic workflows?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 99% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C chemical shifts, coupling constants) are standard. Advanced techniques like HRMS confirm molecular weight, while IR spectroscopy identifies functional groups (e.g., B–O stretches) . For trace impurity analysis, LC-MS/MS methods with detection limits <1 ppm are critical, especially in pharmaceutical contexts .

Q. What are the key physicochemical properties influencing its reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethoxy and fluoro substituents enhance electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions. Solubility in polar aprotic solvents (e.g., DMSO) and stability under anhydrous conditions are crucial for consistent reactivity. DFT studies on analogous compounds suggest solvation free energy in water and chloroform impacts reaction efficiency .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-difluoro and 4-trifluoromethoxy groups affect regioselectivity in multi-component reactions?

The 2,6-difluoro substituents create steric hindrance, directing coupling to the para position relative to the trifluoromethoxy group. Computational modeling of similar fluorophenyl boronic acids shows that electron-deficient aromatic rings favor oxidative addition with Pd⁰ catalysts, while steric maps predict preferential coupling sites . Experimental validation via competitive coupling studies with substituted aryl halides is recommended.

Q. What strategies mitigate hydrolytic instability of this boronic acid in aqueous reaction systems?

Stabilization methods include using anhydrous solvents, buffering at pH 7–9 to avoid boroxine formation, and adding Lewis bases (e.g., NEt₃) to coordinate boron. Studies on glucose-sensitive hydrogels highlight that boronic acid-polyol complexation can reversibly protect the boron center in aqueous media, a strategy adaptable to synthetic conditions .

Q. How can this compound be integrated into stimuli-responsive drug delivery systems?

Phenyl boronic acids form pH- or glucose-sensitive complexes with diols. For example, in hydrogels, boronic acid moieties crosslink with polyols, enabling controlled drug release under physiological conditions. Modifying the trifluoromethoxy group’s hydrophobicity could tune binding affinity to biological polyols (e.g., sialic acid) for targeted delivery .

Q. What analytical challenges arise in quantifying residual boronic acid impurities in final pharmaceutical products?

LC-MS/MS with isotopic labeling or derivatization (e.g., with diols) enhances sensitivity for detecting sub-ppm levels. Method validation must include robustness against matrix effects (e.g., excipients) and compliance with ICH guidelines for accuracy, linearity (R² >0.99), and repeatability (%RSD <5%) .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for analogous boronic acids: How to troubleshoot?

Variability in yields (e.g., 64% vs. 79% in pyrrolopyrimidine syntheses) may stem from differences in Pd catalyst loading, solvent purity, or boronic acid hydration. Systematic optimization via Design of Experiments (DoE) is advised, focusing on moisture control and catalyst-to-ligand ratios .

Q. Conflicting DFT predictions vs. experimental data on tautomeric equilibria: How to reconcile?

Fluorine’s electronegativity and hydrogen-bonding capacity in [2,6-Difluoro-4-(trifluoromethoxy)phenyl]boronic acid may shift tautomeric equilibria toward the tricoordinated boronic acid form over the boroxine. Combined ¹¹B NMR and X-ray crystallography can resolve this, as demonstrated for 3,5-bis(trifluoromethyl)phenylboronic acid .

Methodological Recommendations

  • Synthetic Protocols : Use Pd(PPh₃)₄ (2–5 mol%) in degassed DMSO/H₂O (4:1) at 80°C for 1–8 hours .
  • Purification : Silica gel chromatography (hexane/EtOAc gradient) or recrystallization from acetonitrile .
  • Stability Testing : Monitor boronic acid hydration via ¹¹B NMR in D₂O/CDCl₃ mixtures .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.